3-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(phenylimino)-1,3-thiazol-3(2H)-yl]propan-1-ol
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Overview
Description
3-[(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is a complex organic compound that features a morpholine sulfonyl group, a phenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL typically involves multiple steps, including the formation of the thiazole ring and the introduction of the morpholine sulfonyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve the efficiency of the process. These methods are designed to produce the compound in bulk quantities while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and morpholine-containing molecules. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
The uniqueness of 3-[(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL lies in its specific combination of functional groups and its potential for diverse applications. Its distinct structure allows it to interact with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H25N3O4S2 |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
3-[4-(4-morpholin-4-ylsulfonylphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol |
InChI |
InChI=1S/C22H25N3O4S2/c26-14-4-11-25-21(17-30-22(25)23-19-5-2-1-3-6-19)18-7-9-20(10-8-18)31(27,28)24-12-15-29-16-13-24/h1-3,5-10,17,26H,4,11-16H2 |
InChI Key |
DQAUYSZNLRAGON-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC=C4)N3CCCO |
Origin of Product |
United States |
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